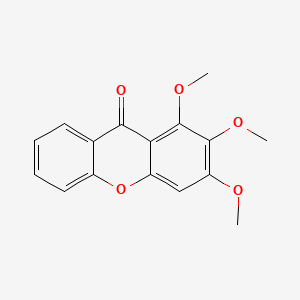

1,2,3-Trimethoxyxanthone

説明

Structure

3D Structure

特性

CAS番号 |

27460-10-2 |

|---|---|

分子式 |

C16H14O5 |

分子量 |

286.28 g/mol |

IUPAC名 |

1,2,3-trimethoxyxanthen-9-one |

InChI |

InChI=1S/C16H14O5/c1-18-12-8-11-13(16(20-3)15(12)19-2)14(17)9-6-4-5-7-10(9)21-11/h4-8H,1-3H3 |

InChIキー |

CQDQINXEWIRADS-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=C2C(=C1)OC3=CC=CC=C3C2=O)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethoxyxanthone: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and purification of 1,2,3-trimethoxyxanthone. The information is compiled from scientific literature to support research and development in the field of natural products and medicinal chemistry.

Natural Sources of this compound

This compound is a xanthone (B1684191) derivative that has been identified in a limited number of plant species. The primary documented sources belong to the families Hypericaceae and Polygalaceae. While the broader class of xanthones is widely distributed in nature, the specific 1,2,3-trimethoxy substitution pattern is less common.

Identified natural sources for this compound include:

-

Psorospermum adamauense : The bark of this plant has been shown to contain this compound.[1]

-

Polygala tatarinowii and Polygala furcata : This compound has been reported to be present in these species.

-

Polygala triphylla : The flowering tops of this plant have also been identified as a source of this compound.

Data Presentation: Quantitative Isolation Data

The yield of this compound from natural sources can vary significantly depending on the plant part, geographical location, and the extraction and purification methods employed. The following table summarizes the available quantitative data from the scientific literature.

| Plant Source | Plant Part | Starting Material (kg) | Yield of this compound (mg) | Reference |

| Psorospermum adamauense | Bark | 7 | 10 | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on methodologies reported for xanthone isolation from plant materials.

General Experimental Workflow

The overall process for isolating this compound is depicted in the following workflow diagram.

Detailed Methodologies

Step 1: Plant Material Preparation and Extraction

-

Preparation : Air-dry the plant material (e.g., bark of Psorospermum adamauense) at room temperature to a constant weight. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

-

Extraction : Macerate the powdered plant material in methanol (MeOH) at a solid-to-solvent ratio of approximately 1:5 to 1:10 (w/v). The extraction is typically carried out at room temperature for 48-72 hours with periodic agitation.

-

Concentration : Filter the methanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Step 2: Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning : Suspend the crude methanolic extract in a mixture of methanol and water (e.g., 9:1 v/v). Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

n-Hexane : To remove non-polar constituents like fats and sterols.

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) : Xanthones often partition into this fraction.

-

Ethyl Acetate (EtOAc) : This fraction is also frequently enriched in xanthones.

-

n-Butanol (n-BuOH) : To isolate more polar compounds.

-

-

Fraction Selection : Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction(s) containing the target compound. The chloroform and/or ethyl acetate fractions are typically selected for further purification of xanthones.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (e.g., 70-230 mesh).

-

Mobile Phase : A gradient solvent system is commonly used, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be n-hexane with an increasing proportion of ethyl acetate (e.g., from 100:0 to 0:100), followed by the addition of methanol to the ethyl acetate.

-

Fraction Collection : Collect fractions of a suitable volume and monitor them by TLC. Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol is a common eluent for size-exclusion chromatography on Sephadex LH-20, which helps to remove smaller molecular weight impurities.

-

Purification : Pool the fractions containing this compound and subject them to further purification on a Sephadex LH-20 column.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Optional) :

-

For final purification to achieve high purity, preparative HPLC can be employed.

-

Stationary Phase : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of methanol and water or acetonitrile (B52724) and water is commonly used.

-

Step 4: Structure Elucidation

The structure of the purified this compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) to elucidate the detailed chemical structure.

Biological Activity and Potential Signaling Pathways

While many xanthone derivatives have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, specific studies on the biological activities and mechanisms of action of this compound are limited in the currently available scientific literature.

The anti-inflammatory and anticancer activities of other xanthones have been linked to the modulation of key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound may also interact with these pathways, but further experimental validation is required.

Below is a representative diagram of the NF-κB signaling pathway, which is a common target for the anti-inflammatory effects of many natural products, including other xanthones.

References

An In-depth Technical Guide to 1,2,3-Trimethoxyxanthone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species, including Psorospermum adamauense, Polygala tatarinowii, and Polygala furcata.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and known biological activities. While specific experimental data for this compound is limited in some areas, this guide consolidates available information and draws comparisons with structurally related xanthones to provide a thorough understanding of its characteristics and potential for further research and drug development.

Chemical Structure and Identification

This compound, systematically named 1,2,3-trimethoxy-9H-xanthen-9-one, possesses the core dibenzo-γ-pyrone structure characteristic of xanthones, with three methoxy (B1213986) groups substituted on one of the benzene (B151609) rings at positions 1, 2, and 3.

Chemical Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 1,2,3-Trimethoxy-9H-xanthen-9-one | N/A |

| CAS Number | 27460-10-2 | [2] |

| Molecular Formula | C₁₆H₁₄O₅ | [2] |

| Molecular Weight | 286.28 g/mol | [2] |

| Appearance | Solid at room temperature | [1] |

| Solubility | May dissolve in DMSO | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the related 1,2,3-trimethoxybenzene (B147658) is 47°C.[3][4] |

| Boiling Point | Not available | Data for the related 1,2,3-trimethoxybenzene is 235°C.[3] |

| LogP (o/w) | 1.530 (for 1,2,3-trimethoxybenzene) | [3] |

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is scarce in publicly accessible databases. The following sections provide expected spectral characteristics based on the analysis of structurally similar xanthone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. Aromatic protons on the unsubstituted ring will likely appear as multiplets in the downfield region (δ 7.0-8.5 ppm). The single aromatic proton on the substituted ring is expected to be a singlet. The three methoxy groups will each present as a sharp singlet, likely in the range of δ 3.8-4.2 ppm.

Expected ¹³C NMR Signals: The carbon NMR spectrum should display 16 distinct signals. The carbonyl carbon (C-9) is expected to have a chemical shift in the highly deshielded region (δ > 180 ppm). Aromatic carbons will appear between δ 90 and 165 ppm, with carbons attached to methoxy groups showing downfield shifts. The methoxy carbons themselves are anticipated in the upfield region of δ 55-65 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 286. Common fragmentation patterns for xanthones involve the loss of CO (28 Da) and CH₃ (15 Da) from the methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 3: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~3000-2850 | C-H stretch | Methoxy (CH₃) |

| ~1650-1610 | C=O stretch | γ-pyrone carbonyl |

| ~1600-1450 | C=C stretch | Aromatic rings |

| ~1300-1000 | C-O stretch | Aryl ether |

Experimental Protocols

Isolation from Natural Sources

A general protocol for the isolation of xanthones from plant material, such as the bark of Psorospermum species, is outlined below. This serves as a template that would require optimization for the specific isolation of this compound.

Workflow for Xanthone Isolation

Caption: General workflow for the isolation of xanthones.

Protocol Details:

-

Extraction: The dried and powdered plant material (e.g., stem bark) is sequentially extracted with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol, to separate compounds based on their polarity.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel. A solvent gradient (e.g., a mixture of hexane (B92381) and ethyl acetate with increasing polarity) is used to elute different fractions.

-

Purification: Fractions showing the presence of xanthones (monitored by thin-layer chromatography) are further purified using techniques like preparative TLC or repeated column chromatography with different solvent systems until a pure compound is obtained.

-

Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods (NMR, MS, and IR).

Chemical Synthesis

Biological Activity and Signaling Pathways

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties. However, specific minimum inhibitory concentration (MIC) values against a broad panel of microorganisms are not well-documented in the literature. The evaluation of its antimicrobial spectrum is a key area for future research.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using broth microdilution methods.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxic Activity and Potential Signaling Pathways

While direct evidence for the cytotoxic activity of this compound is limited, many other xanthone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Studies on structurally similar compounds suggest that xanthones can induce apoptosis (programmed cell death).

For instance, some trimethoxychalcones have been shown to induce apoptosis through the intrinsic pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases. Specifically, they can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, resulting in the activation of caspase-3, a key executioner of apoptosis. Furthermore, other natural xanthones have been found to regulate signaling pathways such as STAT3 and FAK in cancer cells.

Based on this, a plausible mechanism of action for the potential cytotoxic effects of this compound could involve the induction of apoptosis via the intrinsic pathway.

Hypothesized Apoptotic Signaling Pathway

Caption: Hypothesized intrinsic apoptosis pathway modulated by this compound.

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Conclusion and Future Directions

This compound is a natural product with a well-defined chemical structure. While its biological activities, particularly its antimicrobial potential, have been noted, there is a significant lack of detailed, quantitative data regarding its physicochemical properties, spectroscopic characteristics, and specific biological effects. Future research should focus on:

-

Complete Spectroscopic Characterization: Obtaining and publishing high-resolution NMR, MS, and IR spectra.

-

Determination of Physicochemical Properties: Experimental measurement of melting point, boiling point, and solubility in various solvents.

-

Elucidation of Biological Activity: Comprehensive screening for antimicrobial activity (MIC and MBC values) against a wide range of pathogens and evaluation of cytotoxicity (IC₅₀ values) against a panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its biological activities.

A thorough investigation into these areas will be crucial to unlock the full therapeutic potential of this and other related xanthone compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural Product Description|this compound [sinophytochem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. IR _2007 [uanlch.vscht.cz]

- 5. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Data of 1,2,3-Trimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-Trimethoxyxanthone. Due to the limited availability of directly published complete experimental spectra, this document presents a detailed, predicted spectroscopic profile based on data from closely related analogs and established principles of spectroscopic analysis. This guide is intended to serve as a valuable resource for the identification, characterization, and further investigation of this xanthone (B1684191) derivative in research and drug development.

Compound Profile: this compound

This compound is a naturally occurring xanthone that has been isolated from plant species such as Polygala triphylla and Psorospermum adamauense.[1] Xanthones are a class of organic compounds with a distinctive tricyclic ring structure and are known for their diverse pharmacological activities. The specific substitution pattern of the methoxy (B1213986) groups in this compound influences its physicochemical properties and potential biological activity.

Molecular Structure:

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| CAS Number | 27460-10-2 |

| Appearance | Predicted to be a crystalline solid |

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | m | 1H | H-8 |

| ~ 7.2 - 7.6 | m | 2H | H-6, H-7 |

| ~ 6.9 - 7.1 | m | 1H | H-5 |

| ~ 6.7 | s | 1H | H-4 |

| ~ 4.0 | s | 3H | 1-OCH₃ |

| ~ 3.9 | s | 3H | 2-OCH₃ |

| ~ 3.8 | s | 3H | 3-OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~ 175 - 180 | C-9 (C=O) |

| ~ 155 - 160 | C-1, C-3, C-4a |

| ~ 145 - 150 | C-2, C-8a |

| ~ 130 - 135 | C-7 |

| ~ 120 - 125 | C-5, C-6 |

| ~ 115 - 120 | C-9a |

| ~ 100 - 110 | C-4, C-8 |

| ~ 60 - 65 | 1-OCH₃, 2-OCH₃ |

| ~ 55 - 60 | 3-OCH₃ |

Table 3: Predicted IR Absorption Bands for this compound

Sample Preparation: KBr pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching (in -OCH₃) |

| ~ 1650 - 1610 | Strong | C=O (xanthone carbonyl) stretching |

| ~ 1600 - 1450 | Strong | Aromatic C=C stretching |

| ~ 1300 - 1200 | Strong | Aryl-O-CH₃ stretching (asymmetric) |

| ~ 1100 - 1000 | Strong | Aryl-O-CH₃ stretching (symmetric) |

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization Mode: Electron Ionization (EI)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 286 | High | [M]⁺ (Molecular ion) |

| 271 | High | [M - CH₃]⁺ |

| 258 | Medium | [M - CO]⁺ |

| 243 | Medium | [M - CO - CH₃]⁺ |

| 228 | Medium | [M - 2(CO)]⁺ or [M - CO - 2(CH₃)]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectroscopic data for this compound.

-

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Acquisition: Proton NMR spectra are recorded at room temperature. Key acquisition parameters include a 30-degree pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4 seconds. A total of 16 to 64 scans are typically averaged.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A 45-degree pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds are used. Several thousand scans are typically required to achieve an adequate signal-to-noise ratio.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation: A small amount (1-2 mg) of the solid this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Instrumentation: A high-resolution mass spectrometer, such as a Thermo Fisher Scientific Q Exactive (for ESI) or a JEOL GC-MS system (for EI).

-

Electron Ionization (EI-MS): The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.

-

Electrospray Ionization (ESI-MS): For a softer ionization technique that often preserves the molecular ion, the sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel xanthone compound, from isolation to final structure elucidation.

References

Potential Pharmacological Activities of 1,2,3-Trimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacological activities of 1,2,3-trimethoxyxanthone are limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential activities based on the established biological effects of structurally related xanthone (B1684191) derivatives, particularly other methoxylated and isomeric xanthones. The experimental protocols detailed herein are standard methodologies for assessing the described biological activities and can be applied to the investigation of this compound.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have attracted significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The specific biological effects of a xanthone derivative are largely determined by the substitution pattern on its core structure. This compound is a specific isomer within this class, and while not extensively studied, its chemical structure suggests potential for various biological activities. This technical guide aims to provide an in-depth overview of these potential pharmacological activities, supported by data from related compounds and detailed experimental protocols to facilitate further research.

Potential Pharmacological Activities

Based on the activities of other methoxylated xanthones, this compound is predicted to exhibit several key pharmacological effects.

Anticancer and Cytotoxic Activity

Numerous xanthone derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines. The presence and position of methoxy (B1213986) groups can influence this activity. While specific data for this compound is not available, the following table summarizes the cytotoxic activity of other relevant xanthone derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Selected Xanthone Derivatives

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 1-Hydroxy-5,6,7-trimethoxyxanthone | - | - | - | [1] |

| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [2] |

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] |

| 1,3,8-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] |

| 1,3,8-Trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] |

| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | [2] |

| 1,5,6-Trihydroxyxanthone | WiDr | Colon Adenocarcinoma | 209 ± 4 | [2] |

| 1,5,6-Trihydroxyxanthone | HeLa | Cervical Adenocarcinoma | 241 ± 13 | [2] |

| A series of novel 1-hydroxyl-3-aminoalkoxy xanthone derivatives | CNE, BEL-7402, MGC-803, A549 | Nasopharyngeal, Liver, Gastric, Lung | Micromolar concentrations | [3] |

Anti-inflammatory Activity

Methoxylated xanthones have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators and enzymes. The potential anti-inflammatory effect of this compound can be inferred from studies on similar compounds.

Table 2: Anti-inflammatory Activity of Selected Xanthone Derivatives

| Compound/Extract | Model System | Effect | Quantitative Data | Reference |

| Methoxylated xanthones | - | Moderate to strong anti-inflammatory activity | - | [4] |

| 1,3,5,6-Tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |

| 1,3,6,7-Tetrahydroxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |

| 3,4-Dihydroxy-2-methoxyxanthone | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | Significant at 10 µM | [5] |

Antimicrobial Activity

Xanthones are known for their antimicrobial properties against a range of bacteria and fungi. The substitution pattern on the xanthone scaffold is a key determinant of this activity.

Table 3: Antimicrobial Activity of Selected Xanthone Derivatives

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |

| Symphonin (a prenylated pyranoxanthone) | Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, Escherichia coli | Antimicrobial activity | Not specified | [6] |

| Chlorinated xanthones | Bacteria and fungi | Antibacterial and antifungal activities | Not specified | [7] |

| 1-(dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one | Various bacterial strains | Antibacterial activity | Not specified | [7] |

| 1-(dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one | Various bacterial strains | Antibacterial activity | Not specified | [7] |

Enzyme Inhibitory Activity

Certain xanthone derivatives have been shown to inhibit the activity of various enzymes, such as xanthine (B1682287) oxidase, which is involved in the pathogenesis of gout.

Table 4: Enzyme Inhibitory Activity of Selected Xanthone Derivatives

| Compound | Enzyme | IC50/Ki | Reference |

| TEI-6720 (a potent xanthine oxidase inhibitor) | Xanthine Oxidase | Ki = 1.2 ± 0.05 x 10⁻¹⁰ M | [8] |

| Various xanthones from Polygala species | Xanthine Oxidase | Varied inhibitory activity | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential pharmacological activities of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and treated with various concentrations of this compound for 1 hour. Subsequently, cells are stimulated with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature in the dark. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added, and the mixture is incubated for another 10 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm.

-

Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated, untreated cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to achieve a standardized inoculum (e.g., 5 × 10⁵ CFU/mL).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: The standardized microbial inoculum is added to each well.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Assay: Xanthine Oxidase

This assay measures the inhibition of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

-

Reaction Mixture: A reaction mixture is prepared in a 96-well plate containing phosphate (B84403) buffer (pH 7.5), xanthine (substrate), and various concentrations of this compound.

-

Enzyme Addition: The reaction is initiated by adding xanthine oxidase to the mixture.

-

Absorbance Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-inhibition curve.

Signaling Pathways and Mechanisms of Action

Xanthones are known to modulate various signaling pathways to exert their pharmacological effects. While the specific pathways affected by this compound are yet to be elucidated, the following diagrams illustrate common pathways targeted by this class of compounds.

Caption: Experimental workflow for cytotoxicity assessment using the MTT assay.

Caption: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on the xanthone class of compounds provides a strong basis for predicting its potential as a bioactive molecule. Based on the activities of structurally similar compounds, it is plausible that this compound may possess anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid framework for future research to validate these predicted activities and to further explore the therapeutic potential of this specific xanthone derivative. Further in-depth studies are warranted to isolate or synthesize this compound and to evaluate its biological profile using the established methodologies described herein.

References

- 1. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. revistabionatura.com [revistabionatura.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New xanthone derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1,2,3-Trimethoxyxanthone: A Preliminary Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) that has been isolated from plant species such as Psorospermum adamauense, Polygala tatarinowii, and Polygala furcata. Xanthones, a class of polyphenolic compounds, are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a preliminary overview of the potential mechanism of action of this compound, based on available data and studies of structurally similar compounds. Due to the limited specific research on this particular molecule, this document also outlines detailed experimental protocols for its further investigation and proposes potential signaling pathways it may modulate.

Data Presentation

Antimicrobial Activity

Quantitative data from a key study detailing the antimicrobial activity of this compound is not publicly available in its entirety. The compound was isolated and evaluated for its antimicrobial activity; however, the specific minimum inhibitory concentrations (MICs) were not accessible. The available information is summarized in the table below.

| Compound Name | Source Organism | Reported Activity | Quantitative Data (e.g., MIC) | Reference |

| This compound | Psorospermum adamauense | Antimicrobial | Not Available | [1] |

Further research is required to determine the precise antimicrobial spectrum and potency of this compound.

Cytotoxicity Data of Structurally Related Xanthones

To provide a context for the potential anticancer activity of this compound, the following table summarizes the cytotoxic activities of other methoxylated xanthone derivatives against various cancer cell lines. The structure-activity relationship of xanthones suggests that the type, number, and position of methoxy (B1213986) groups can influence their anticancer efficacy.[2]

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Methoxyananixanthone | Not Specified | 14.7 | [2] |

| α-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |

| β-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |

| γ-Mangostin | Human colon cancer DLD-1 | <20 | [3][4] |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | Multidrug-resistant A549/Taxol | Not Specified | [5] |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific microorganism.[6][7]

1. Preparation of Materials:

-

Test compound (this compound) stock solution (e.g., in DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (adjusted to 0.5 McFarland standard).

-

Positive control (a known antimicrobial agent).

-

Negative control (broth and DMSO without the test compound).

2. Procedure:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculate each well (except the sterility control) with 5 µL of the standardized microbial suspension.

-

The final volume in each well will be approximately 100-105 µL.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. Interpretation of Results:

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[6]

-

Growth can be assessed visually as turbidity or by using a microplate reader.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

4. Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Mandatory Visualization

Signaling Pathways

Based on the known mechanisms of action of other xanthone derivatives, this compound may exert anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate these hypothetical pathways.

Conclusion

This compound is a natural product with potential biological activities that warrant further investigation. While specific data on its mechanism of action are currently limited, its structural similarity to other bioactive xanthones suggests that it may possess antimicrobial and anticancer properties. The proposed experimental protocols provide a framework for future studies to elucidate its precise pharmacological profile. The hypothetical signaling pathways presented, based on the known activities of related compounds, suggest that this compound could be a candidate for anticancer drug development through the modulation of critical cellular pathways such as PI3K/Akt/mTOR and MAPK/ERK. Further research is essential to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-cancer effects of xanthones from pericarps of mangosteen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. idexx.dk [idexx.dk]

In Silico Bioactivity Prediction of 1,2,3-Trimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are secondary metabolites found in a variety of plant families and microorganisms. This diverse group of natural products has garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific biological effects of individual xanthone (B1684191) derivatives are largely dictated by the type and position of substituent groups on the core tricyclic structure.

This in-depth technical guide focuses on 1,2,3-Trimethoxyxanthone, a xanthone derivative that has been isolated from plant sources such as Psorospermum adamauense and Polygala tatarinowii. While the broader bioactivity of xanthones is well-documented, specific quantitative data for this compound is less prevalent in publicly available literature. This guide aims to provide a comprehensive overview of the predicted bioactivity of this compound based on the known activities of similar xanthone compounds and outlines the in silico and experimental methodologies for its evaluation.

Predicted Bioactivities and Mechanisms of Action

Based on the established bioactivities of structurally related xanthone compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties. The proposed mechanisms of action are multifaceted and are likely to involve the modulation of key cellular signaling pathways.

Anticancer Activity

Xanthone derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Key signaling pathways implicated in the anticancer activity of xanthones include:

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Many xanthones have been found to inhibit this pathway, leading to the suppression of tumor growth.

-

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and angiogenesis. Inhibition of STAT3 signaling is a key mechanism for the anticancer effects of several natural compounds, including xanthones.

-

FAK Signaling Pathway: Focal adhesion kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Dysregulation of FAK signaling is common in metastatic cancers, and its inhibition is a target for anticancer therapies.

Antimicrobial Activity

This compound has been reported to possess antimicrobial properties[1]. The mechanisms underlying the antimicrobial action of xanthones can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA.

Data Presentation: Predicted Bioactivity Profile

Table 1: Predicted Anticancer Activity (Cytotoxicity) of this compound Based on Structurally Similar Xanthones

| Xanthone Derivative | Cancer Cell Line | IC50 (µM) |

| Garcimangosone D | A549 (Lung) | 3.90 |

| Garcimangosone D | HepG2 (Liver) | 4.50 |

| Garcimangosone D | HT-29 (Colon) | 4.10 |

| Garcimangosone D | PC-3 (Prostate) | 3.20 |

| Novel Prenylated Xanthone | CNE-1 (Nasopharyngeal) | 3.35 |

| Novel Prenylated Xanthone | CNE-2 (Nasopharyngeal) | 4.01 |

| Novel Prenylated Xanthone | A549 (Lung) | 4.84 |

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: Predicted Antimicrobial Activity of this compound Based on General Xanthone Activity

| Microorganism | Predicted MIC Range (µg/mL) |

| Staphylococcus aureus | 1 - 10 |

| Escherichia coli | >100 |

| Candida albicans | 10 - 50 |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

In Silico Prediction Methodologies

In silico methods are computational tools that allow for the prediction of the biological activity of chemical compounds, providing a cost-effective and time-efficient approach to drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to identify potential molecular targets for this compound and to estimate the strength of the interaction. For instance, docking studies could be performed against key proteins in the PI3K/Akt/mTOR, STAT3, and FAK signaling pathways to predict its anticancer mechanism.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing a dataset of xanthone derivatives with known anticancer or antimicrobial activity, a QSAR model can be developed to predict the activity of this compound based on its molecular descriptors.

Experimental Protocols for Bioactivity Validation

In silico predictions must be validated through rigorous experimental testing. The following are detailed protocols for key assays to determine the bioactivity of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound in the context of its predicted anticancer activity.

Experimental Workflow

The following diagram outlines the logical workflow from in silico prediction to experimental validation for assessing the bioactivity of this compound.

Conclusion

In silico prediction serves as a powerful and indispensable tool in modern drug discovery, enabling the rapid assessment of the therapeutic potential of novel compounds. For this compound, leveraging the extensive knowledge of the bioactivities of the xanthone class allows for the formulation of strong hypotheses regarding its potential as an anticancer and antimicrobial agent. The predicted modulation of key signaling pathways such as PI3K/Akt/mTOR, STAT3, and FAK provides a rational basis for targeted experimental investigation. The detailed experimental protocols provided herein offer a clear roadmap for the in vitro validation of these in silico predictions. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of new therapeutic agents from natural product scaffolds like xanthones. Further research to obtain specific quantitative bioactivity data for this compound is warranted to fully elucidate its therapeutic potential.

References

The Therapeutic Potential of Trimethoxyxanthone Compounds: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold, are widely distributed in nature, particularly in higher plants, fungi, and lichens.[1] Among the diverse array of xanthone (B1684191) derivatives, trimethoxyxanthones have emerged as a significant area of interest in medicinal chemistry and drug discovery. The strategic placement of three methoxy (B1213986) groups on the xanthone core can profoundly influence the molecule's physicochemical properties and biological activities. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties, making them promising candidates for the development of novel therapeutic agents.[2][3][4] This technical guide provides an in-depth review of the current literature on trimethoxyxanthone compounds, summarizing their biological activities with quantitative data, detailing key experimental methodologies, and visualizing their interactions with critical cellular signaling pathways.

Biological Activities of Trimethoxyxanthone and Related Compounds

The biological evaluation of trimethoxyxanthone derivatives has revealed their potential in various therapeutic areas. The following tables summarize the quantitative data from several studies, providing a comparative overview of their efficacy.

Anticancer Activity

Trimethoxyxanthone and other xanthone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency in inhibiting cancer cell growth.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| 1,3,8-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 184 ± 15 | [2] |

| WiDr | Colon Adenocarcinoma | 254 ± 15 | [2] | |

| HeLa | Cervical Adenocarcinoma | 277 ± 9 | [2] | |

| 1,5,6-Trihydroxyxanthone | MCF-7 | Breast Adenocarcinoma | 419 ± 27 | |

| WiDr | Colon Adenocarcinoma | 209 ± 4 | ||

| HeLa | Cervical Adenocarcinoma | 241 ± 13 | ||

| 1,3,5-Trihydroxyxanthone | HepG2 | Liver Carcinoma | 15.8 | [5] |

| 1,7-Dihydroxy-3,4-dimethoxyxanthone | A549/Taxol | Multidrug-resistant Lung Carcinoma | - | [6] |

| Morusignin I | CCRF-CEM | Leukemia | 7.15 | [7] |

| MDA-MB231-BCRP | Breast Cancer | 2.78 | [7] | |

| 8-Hydroxycudraxanthone G | CCRF-CEM | Leukemia | 16.65 | [7] |

| Cudraxanthone I | U87MG.ΔEGFR | Glioblastoma | 53.85 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Xanthone derivatives have shown promising activity against a range of bacteria. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Xanthone Derivative XT17 | E. coli ATCC 25922 | 3.125 | [1] |

| Gram-positive bacteria | 0.39 | [1] | |

| Xanthone Derivative XT19 | Gram-positive bacteria | 6.25 - 12.5 | [1] |

| Xanthone Derivatives XT42-45 | Gram-positive bacteria | 0.098 - 1.56 | [1] |

| E. coli ATCC 25922 | 1.56 - 12.5 | [1] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Xanthones have been investigated for their ability to modulate inflammatory responses, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).

| Compound | Cell Line | Effect | IC50 (µM) | Reference |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | RAW 264.7 & BV2 | Inhibition of NO release | 5.77 ± 0.66 | [3] |

| RAW 264.7 & BV2 | Inhibition of PGE2 release | 9.70 ± 1.46 | [3] | |

| RAW 264.7 & BV2 | Inhibition of IL-6 release | 13.34 ± 4.92 | [3] | |

| RAW 264.7 & BV2 | Inhibition of TNF-α release | 16.14 ± 2.19 | [3] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to evaluate the biological activities of trimethoxyxanthone compounds.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the trimethoxyxanthone compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Test microorganism

-

Mueller-Hinton Broth (MHB) or other appropriate broth

-

Trimethoxyxanthone compound stock solution

-

Sterile 96-well microtiter plates

-

0.5 McFarland standard

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of the trimethoxyxanthone compound in a suitable solvent.

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the compound stock solution to the first well of a row and mix.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with 100 µL of the standardized inoculum.

-

Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound with no visible growth (turbidity).[8]

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Trimethoxyxanthone compound

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the trimethoxyxanthone compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is prepared to quantify the nitrite concentration.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway Modulation

Trimethoxyxanthones exert their biological effects by modulating various intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Certain xanthone derivatives have been shown to selectively modulate MAPK signaling in cancer cells.[6]

Caption: Modulation of the MAPK signaling pathway by trimethoxyxanthones.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cell survival. The anti-inflammatory effects of some trimethoxyxanthones are mediated through the inhibition of this pathway.[3]

Caption: Inhibition of the NF-κB signaling pathway by trimethoxyxanthones.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. While direct modulation by trimethoxyxanthones is an area of ongoing research, other xanthone derivatives have been shown to inhibit this pathway, suggesting a potential mechanism for their anticancer effects.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by trimethoxyxanthones.

Conclusion

Trimethoxyxanthone compounds represent a promising class of natural product derivatives with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key cellular signaling pathways such as MAPK, NF-κB, and potentially PI3K/Akt, underscore their importance in drug discovery research. This technical guide provides a consolidated resource for researchers and drug development professionals, offering a foundation for further investigation into the structure-activity relationships, mechanisms of action, and therapeutic applications of these versatile compounds. Future studies should focus on the synthesis of novel trimethoxyxanthone analogs with improved potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate their therapeutic potential into tangible clinical benefits.

References

- 1. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpjournal.com [ijpjournal.com]

- 3. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]

- 4. Evaluation of Free Radical-Scavenging and Nitric Oxide Inhibition Activities of Selected Medicinal Plants – Material Science Research India [materialsciencejournal.org]

- 5. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,2,3-Trimethoxyxanthone Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxyxanthone is a xanthone (B1684191) derivative that has been isolated from plant sources, notably from the bark and fruits of Psorospermum adamauense. Xanthones are a class of organic compounds naturally occurring in some higher plant families and are known for a variety of pharmacological activities, including antimicrobial and cytotoxic properties. The purification of this compound is essential for its further study and potential application in drug development. These application notes provide a comprehensive overview of the protocols for the extraction and purification of this compound based on established methodologies for xanthone isolation.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its handling and for the development of purification protocols.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| CAS Number | 27460-10-2 |

| Appearance | Likely a pale yellow or white solid |

| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate (B1210297). |

Extraction and Purification Overview

The extraction and purification of this compound from its natural source, such as Psorospermum adamauense, typically involves a multi-step process. This process begins with the extraction of the crude plant material, followed by a series of chromatographic separations to isolate the target compound.

Caption: Workflow for the extraction and purification of this compound.

Experimental Protocols

Extraction of Crude Xanthones

This protocol describes the initial extraction of xanthones from the dried and powdered bark of Psorospermum adamauense.

Materials:

-

Dried and powdered bark of Psorospermum adamauense

-

Methanol (analytical grade)

-

Large glass container with a lid

-

Shaker or stirrer

-

Filter paper and funnel or vacuum filtration system

-

Rotary evaporator

Procedure:

-

Weigh the dried, powdered plant material. A study by Maurice et al. used 7 kg of bark.

-

Place the powdered bark in a large glass container and add a sufficient volume of methanol to completely submerge the material (e.g., a 1:5 solid to solvent ratio, w/v).

-

Seal the container and macerate the mixture at room temperature for 48-72 hours with occasional shaking or continuous stirring.

-

After the maceration period, filter the mixture to separate the methanol extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine all the methanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the xanthone content in a specific fraction.

Materials:

-

Crude methanol extract

-

Distilled water

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Separatory funnel

Procedure:

-

Suspend the crude methanol extract in a mixture of distilled water and methanol (e.g., 9:1 v/v).

-

Transfer the suspension to a separatory funnel.

-

Perform successive extractions with n-hexane to remove nonpolar compounds like fats and sterols. Discard the n-hexane fractions.

-

Subsequently, extract the aqueous methanol phase with ethyl acetate. Xanthones are expected to partition into the ethyl acetate phase.

-

Repeat the ethyl acetate extraction three times.

-

Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in xanthones.

Purification by Column Chromatography

This is the primary method for isolating individual xanthones from the enriched extract.

Materials:

-

Ethyl acetate fraction

-

Silica (B1680970) gel (for column chromatography, e.g., 70-230 mesh)

-

Glass chromatography column

-

Elution solvents: n-Hexane, ethyl acetate, and methanol (analytical grade)

-

Test tubes or fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of n-hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

-

Begin elution with a nonpolar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding increasing proportions of ethyl acetate.

-

Collect fractions of a consistent volume (e.g., 20 mL) and monitor the separation by TLC.

-

For TLC analysis, use a solvent system like n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v) and visualize the spots under UV light (254 nm and 365 nm) and/or by using a staining reagent.

-

Combine the fractions that show a single spot corresponding to the desired xanthone.

-

Concentrate the combined fractions to obtain the purified this compound. A study reported a yield of 10 mg of this compound from 7 kg of dried bark.

Recrystallization (Optional Final Purification)

Recrystallization can be employed to further enhance the purity of the isolated compound.

Materials:

-

Purified this compound

-

A suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and n-hexane)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the isolated this compound in a minimal amount of a hot solvent in an Erlenmeyer flask.

-

Allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated.

-

To maximize crystal yield, place the flask in an ice bath for a short period.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals in a desiccator or under vacuum to obtain the highly purified this compound.

Characterization Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons in the range of δ 6.5-8.0 ppm. Three methoxy (B1213986) groups as singlets around δ 3.8-4.1 ppm. |

| ¹³C NMR | Carbonyl carbon (C-9) signal above δ 180 ppm. Aromatic and oxygenated aromatic carbons between δ 90-165 ppm. Methoxy carbons around δ 55-65 ppm. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 287.0914. |

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Research in this area would be a valuable contribution to understanding its pharmacological potential.

Caption: Putative mechanism of action for this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and purification of this compound from natural sources. The combination of solvent extraction, liquid-liquid partitioning, and column chromatography is a well-established and effective strategy for isolating this and other xanthones. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

Application Notes and Protocols for Cell-Based Assays of 1,2,3-Trimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethoxyxanthone is a naturally occurring xanthone (B1684191) derivative isolated from plant species such as Psorospermum adamauense.[1] Xanthones are a class of polyphenolic compounds recognized for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] The therapeutic potential of many xanthones is often attributed to their ability to modulate key cellular signaling pathways involved in apoptosis, inflammation, and cell proliferation.[2][4]

While specific biological data for this compound is limited, its structural similarity to other well-studied methoxylated xanthones suggests potential efficacy in similar biological applications.[5][6][7] These application notes provide a comprehensive framework of standard cell-based assay protocols to investigate the cytotoxic and anti-inflammatory properties of this compound. The methodologies are based on established assays for functionally related xanthone compounds and are designed to enable researchers to effectively determine the compound's potency, assess its mechanism of action, and elucidate the underlying signaling pathways.

Application Note 1: Cytotoxicity and Anti-Proliferative Effects

This section details protocols to assess the potential of this compound to inhibit cancer cell growth and induce cell death. The assays measure cell viability, membrane integrity, and apoptosis.

Data Presentation: Representative Cytotoxic Activity of Xanthone Derivatives

The following table summarizes representative cytotoxic activities of structurally similar xanthone compounds against various cancer cell lines to illustrate the potential efficacy of this class of molecules.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Cudraxanthone I | MDA-MB-231-BCRP (Breast) | Resazurin | 2.78 | [3] |

| Morusignin I | CCRF-CEM (Leukemia) | Resazurin | 7.15 | [3] |

| Gerontoxanthone C hydrate | KB (Oral Carcinoma) | MTT | 7.5 | [8] |

| Gerontoxanthone C hydrate | HeLa S3 (Cervical Cancer) | MTT | 5.6 | [8] |

| Gerontoxanthone C hydrate | MCF-7 (Breast Cancer) | MTT | 6.4 | [8] |

Experimental Workflow: Cytotoxicity Assessment

A general workflow for evaluating the cytotoxic potential of this compound is outlined below. It begins with broad screening for viability and progresses to more specific assays to determine the mode of cell death.

Protocol 1.1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2]

-

Materials:

-

This compound

-

Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[2]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and treat the cells with various concentrations of the compound. Include a vehicle control (DMSO only).

-

Incubate the plate for 24, 48, or 72 hours.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[2]

-

Protocol 1.2: Membrane Integrity Assessment (LDH Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.[2][9]

-

Materials:

-

LDH cytotoxicity assay kit

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.[2]

-

Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

-

After the desired incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add the LDH reaction mixture according to the manufacturer's protocol.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

-

Protocol 1.3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

6-well plates

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.[2]

-

Harvest both floating and adherent cells and wash them with cold PBS.[2]

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both.

-

Signaling Pathway: Potential Induction of Intrinsic Apoptosis

Many xanthone derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[2] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial permeabilization, cytochrome c release, and subsequent caspase activation.[2]

Application Note 2: Anti-inflammatory Activity